molecular formula C17H16ClN5O B2797742 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide CAS No. 1421484-65-2

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide

Cat. No. B2797742
CAS RN: 1421484-65-2
M. Wt: 341.8
InChI Key: HDNQGEJCYSQHMP-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and pyridine. It consists of four carbon atoms and one nitrogen atom. The pyrrole ring is part of many biologically active compounds and is a key component in several natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by various substitutions to add the pyrimidine ring and the benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrimidine rings are aromatic and planar, while the benzamide group would add steric bulk .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine groups could participate in acid-base reactions, the pyrrole ring might undergo electrophilic substitution, and the amide group could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amine and amide groups would likely make it somewhat soluble in water .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are recognized for their broad spectrum of pharmacological activities. They form a substantial class of organic compounds, showcasing a wide range of therapeutic effects. For instance, pyrimidine derivatives exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This wide array of biological activities underscores the potential of pyrimidine derivatives, such as N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide, as scaffolds for drug development. They provide a promising platform for the design and synthesis of new biologically active compounds, facilitating the search for and development of new drugs with desired pharmacological activities (Chiriapkin, 2022).

Optical Sensors and Biological Applications

Compounds containing heteroatoms, including pyrimidine derivatives, play a significant role in the development of optical sensors and have various biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This highlights the potential of such compounds in the synthesis of exquisite sensing materials, further extending their applicability beyond medicinal chemistry to areas such as optical sensing technologies (Jindal & Kaur, 2021).

Anti-Alzheimer's Agent

Research on pyrimidine derivatives has also indicated their potential as therapeutic agents for neurological disorders such as Alzheimer's disease. The structural activity relationship-based medicinal perspectives of pyrimidine derivatives have been explored, showing their viability as anti-Alzheimer's agents. This research path opens up new avenues for developing drugs aimed at managing or potentially reversing the effects of neurological disorders, providing hope for treatments that target the underlying causes of these conditions (Das et al., 2021).

Soil Nitrogen Chemistry

Beyond medicinal applications, pyrimidine derivatives are significant in understanding the chemistry of soil nitrogen. They are considered major components of soil nitrogen, contributing to the understanding of soil fertility and plant nutrition. This knowledge is crucial for agriculture, as it helps in devising strategies for soil management and enhancing crop production (Schulten & Schnitzer, 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a pyrrole ring are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

2-chloro-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-14-6-2-1-5-13(14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-3-4-10-23/h1-6,9-12H,7-8H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNQGEJCYSQHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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